molecular formula C11H16BrO3P B105278 Diethyl (4-Bromobenzyl)phosphonate CAS No. 38186-51-5

Diethyl (4-Bromobenzyl)phosphonate

Cat. No. B105278
Key on ui cas rn: 38186-51-5
M. Wt: 307.12 g/mol
InChI Key: IPTXXSZUISGKCJ-UHFFFAOYSA-N
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Patent
US08476474B2

Procedure details

4-bromobenzylbromide (10.0 g, 40.0 mmol) was dissolved in triethylphosphite (8.4 mL, 48.0 mmol) under a nitrogen atmosphere, and the reaction solution was refluxed and stirred for 24 hours. The reaction solution was passed through a silica gel column by using hexane-ethylacetate 7:3 as an eluant. After the solvent was removed, the residue material was dried in vacuum to thereby obtain pale yellow oil (10.0 g, yield: 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11]>CCCCCC.C(OC(=O)C)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][P:13](=[O:17])([O:14][CH2:15][CH3:16])[O:12][CH2:10][CH3:11])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Two
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was refluxed
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue material was dried in vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=C(CP(OCC)(OCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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